4-Bromomethyl-7-acetoxycoumarin

Analytical Chemistry Fluorescence Spectroscopy Prostaglandin Analysis

Select Br-MAC for analytically robust, structure-independent fluorescence derivatization. Unlike Br-MMC, its quantum yield remains constant across diverse carboxylic acid analytes, ensuring reliable femtomolar detection of prostaglandins and fatty acids in limited biological samples. A validated, strategic core reagent for HPLC method development and metabolomics workflows.

Molecular Formula C12H9BrO4
Molecular Weight 297.10 g/mol
CAS No. 2747-04-8
Cat. No. B043489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromomethyl-7-acetoxycoumarin
CAS2747-04-8
Synonyms4-BMAC
4-bromomethyl-7-acetoxycoumarin
BrMAC-4,7
Molecular FormulaC12H9BrO4
Molecular Weight297.10 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)CBr
InChIInChI=1S/C12H9BrO4/c1-7(14)16-9-2-3-10-8(6-13)4-12(15)17-11(10)5-9/h2-5H,6H2,1H3
InChIKeyYDJFMNSSDOXBSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromomethyl-7-acetoxycoumarin (CAS 2747-04-8) Procurement: A High-Sensitivity Fluorescent Derivatization Reagent


4-Bromomethyl-7-acetoxycoumarin (Br-MAC), also referred to as 7-acetoxy-4-bromomethylcoumarin, is a coumarin-based heterocyclic compound with the molecular formula C₁₂H₉BrO₄ and a molecular weight of 297.1 g/mol [1]. It is characterized by a reactive bromomethyl group at the 4-position and an acetoxy moiety at the 7-position of the coumarin core. This compound is not a final pharmaceutical or industrial product but a specialized analytical reagent, primarily employed for the pre-column fluorescence derivatization of carboxylic acid-containing analytes to enable their highly sensitive detection via high-performance liquid chromatography (HPLC) [2]. Its typical physical form is an off-white crystalline solid with a melting point ranging from 180-185°C [3][4].

Why 4-Bromomethyl-7-acetoxycoumarin Cannot Be Interchanged with Generic Coumarin Derivatives


Substitution of 4-Bromomethyl-7-acetoxycoumarin (Br-MAC) with structurally similar coumarin-based fluorescent reagents is not a viable procurement or analytical strategy due to critical differences in their performance characteristics. The position and nature of substituents on the coumarin scaffold are the primary determinants of a reagent's fluorescence quantum yield, hydrolytic stability, and resistance to solvent effects [1]. For instance, a direct comparison reveals that Br-MAC's fluorescence quantum yield remains independent of the derivatized analyte's structure, a critical advantage not shared by the closely related analog 4-bromomethyl-7-methoxycoumarin (Br-MMC) [2]. Furthermore, when compared to the high-performance reagent 4-bromomethyl-6,7-dimethoxycoumarin (Br-DMC), Br-MAC may present a different reactivity and selectivity profile, as studies evaluating multiple bromomethylcoumarins for toxin analysis have concluded Br-DMC has 'the greatest promise' in that specific context, implying others, including Br-MAC, are not universally optimal [3]. Therefore, selecting a reagent based solely on its coumarin core would lead to suboptimal, if not failed, analytical method development, necessitating a compound-specific evaluation.

Quantitative Evidence for Differentiating 4-Bromomethyl-7-acetoxycoumarin (Br-MAC) from Comparator Reagents


Br-MAC Exhibits Analyte-Independent Fluorescence Quantum Yield Compared to Br-MMC

The fluorescence quantum yield of Br-MAC derivatives is not affected by the structure of the prostaglandin (PG) analyte, a key differentiator from 4-bromomethyl-7-methoxycoumarin (Br-MMC). In a head-to-head study, the fluorescence intensity of Br-MAC hydrolysate was found to be independent of the PG moiety, while Br-MMC's fluorescence yield was influenced by it [1]. This characteristic is due to the post-column hydrolysis of Br-MAC derivatives to a common, stable fluorophore (Ex 365 nm, Em 460 nm) [2].

Analytical Chemistry Fluorescence Spectroscopy Prostaglandin Analysis

Br-MAC Enables Femtomolar Detection Sensitivity for Eicosanoids and Fatty Acids

Derivatization with Br-MAC allows for the reproducible detection of femtomolar quantities of carboxylic acids. Studies have demonstrated a detection limit of approximately 10 femtomoles for prostaglandins and other eicosanoids when using this reagent in an HPLC-fluorescence system [1][2]. This level of sensitivity was achieved for the analysis of endogenous non-esterified fatty acids (NEFAs) and arachidonic acid metabolites in biological samples like plasma [3].

Lipidomics Bioanalysis Eicosanoid Research

Broad Substrate Scope for Carboxylic Acid Derivatization Validated in Biological Matrices

Br-MAC has been demonstrated to successfully derivatize a wide range of biologically relevant carboxylic acids, including all classes of non-esterified fatty acids (NEFAs), multiple prostaglandins (PG F1α, F2α, E1, E2, D1, D2, B1, B2, A1, A2, 6-keto-F1α, TX B2), and arachidonic acid metabolites such as cyclooxygenase and lipoxygenase products [1][2]. The derivatization method has been applied to complex biological matrices including blood plasma and human seminal fluid [3][4].

Bioanalytical Method Metabolomics Pharmacokinetics

Br-MAC Demonstrates Intermediate Stability Among Bromomethylcoumarin Reagents

In a comprehensive evaluation of seven derivatization reagents for diarrhetic shellfish poisoning (DSP) toxin analysis, 4-bromomethyl-7-acetoxycoumarin (BrMAC) was included in the panel of bromomethylcoumarins. The study found that of the bromomethylcoumarin reagents, 4-bromomethyl-6,7-dimethoxycoumarin (BrDMC) exhibited 'excellent stability and purity' and was deemed to have 'the greatest promise' [1]. While this indicates that BrMAC may not possess the absolute highest stability among its analogs, it also confirms its utility and stability in a demanding analytical context, distinguishing it from less stable or less reactive alternatives evaluated in the same study.

Reagent Stability Method Robustness Toxin Analysis

Validated Research and Industrial Application Scenarios for 4-Bromomethyl-7-acetoxycoumarin


Quantitative Analysis of Prostaglandin Profiles in Clinical Research

Br-MAC is the preferred reagent for researchers developing HPLC-based methods to quantify prostaglandins (e.g., PGE2, PGF2α, TXB2) in complex biological fluids such as plasma or seminal fluid. Its established protocol involves derivatization followed by post-column hydrolysis to a common fluorophore, which ensures that the fluorescence quantum yield is not influenced by the specific PG structure, a key advantage over reagents like Br-MMC. This method has been validated to achieve detection limits of approximately 10 femtomoles [1][2].

High-Sensitivity Profiling of Free Fatty Acids and Eicosanoids in Metabolomics

For metabolomics studies requiring the measurement of low-abundance lipid mediators, including non-esterified fatty acids (NEFAs) and arachidonic acid metabolites, Br-MAC offers a validated workflow. Its use enables the detection of femtomolar concentrations of eicosanoids and reproducible measurements from as little as 5 µL of plasma. This high sensitivity is essential for longitudinal studies in small animal models where sample volume is limiting [3].

Analytical Method Development for Diverse Carboxylic Acid Analytes

Analytical chemistry laboratories tasked with developing methods for a variety of carboxylic acid-containing compounds can leverage Br-MAC's broad substrate scope. It has been shown to effectively derivatize multiple prostaglandin classes, hydroxy acids, and fatty acids, reducing the need for compound-specific reagents. This versatility makes it a strategic choice for a core reagent inventory supporting diverse bioanalytical projects [4].

Comparative Evaluation of Fluorescent Derivatization Reagents for Method Optimization

In the context of method development and optimization, Br-MAC serves as a crucial benchmark. As a member of the bromomethylcoumarin family, its performance characteristics (e.g., quantum yield independence, sensitivity, stability) are well-documented, allowing scientists to make data-driven comparisons against other reagents like Br-MMC or Br-DMC. This evidence-based selection is critical for establishing robust, fit-for-purpose analytical assays [5][6].

Technical Documentation Hub

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